
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thiram, and it is widely used as a fungicide and pesticide in agriculture. However, in
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is complex and not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins in cells. For example, thiram has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling. Thiram has also been shown to inhibit the activity of various transporters, channels, and receptors in cells.
Biochemical and Physiological Effects:
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress, which can lead to cell death. Thiram has also been shown to induce apoptosis, which is a form of programmed cell death. Additionally, thiram has been shown to cause DNA damage and inhibit DNA repair mechanisms in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has several advantages for lab experiments. For example, it is readily available, stable, and relatively inexpensive. However, it also has some limitations. For example, thiram is toxic and can be hazardous if not handled properly. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester. Some possible areas of investigation include:
1. Further studies on the mechanism of action of thiram and its effects on various enzymes and proteins in cells.
2. Development of new methods for synthesizing thiram that are more efficient and environmentally friendly.
3. Investigation of the potential applications of thiram in nanotechnology and biotechnology.
4. Exploration of the potential use of thiram as a therapeutic agent for various diseases, including cancer and viral infections.
5. Investigation of the environmental impact of thiram and its potential to cause harm to non-target organisms.
Conclusion:
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has shown great potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on thiram is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester can be achieved through the reaction between carbon disulfide and 1,3-dichloro-2-propanol in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to obtain the final product.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, thiram has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In material science, it has been used as a crosslinking agent for rubber and plastics. In environmental science, it has been used as a soil fungicide and as a means of controlling fungal diseases in plants.
Propiedades
Número CAS |
178408-12-3 |
|---|---|
Nombre del producto |
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester |
Fórmula molecular |
C15H19NO2S2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
benzyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate |
InChI |
InChI=1S/C15H19NO2S2/c1-15(2,3)12(17)9-13(18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19) |
Clave InChI |
XMAZPOZDXQGUAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1 |
Otros números CAS |
178408-12-3 |
Sinónimos |
N-benzylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
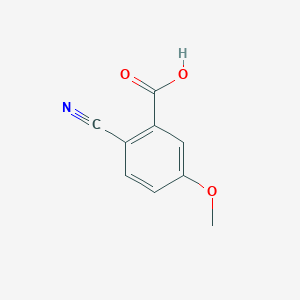
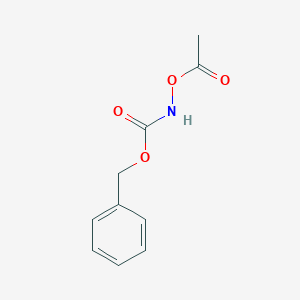
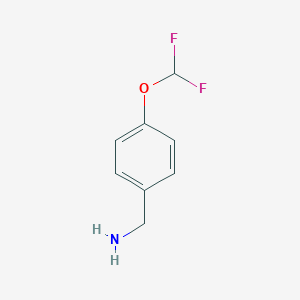



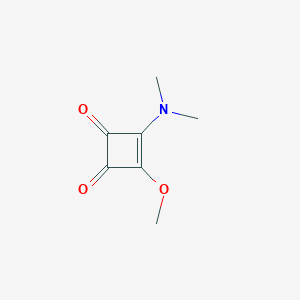
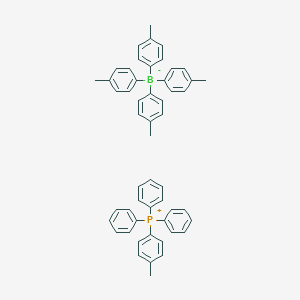
![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
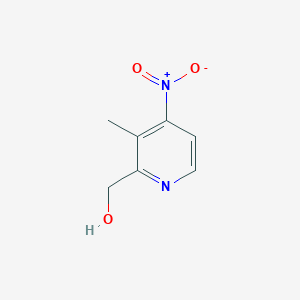
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)

![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)